molecular formula C8H9NO B1321449 1,4,6,7-Tetrahydro-5H-indol-5-one CAS No. 35419-02-4

1,4,6,7-Tetrahydro-5H-indol-5-one

Cat. No. B1321449
CAS RN: 35419-02-4
M. Wt: 135.16 g/mol
InChI Key: CUHBSXKECYLHTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4,6,7-Tetrahydro-5H-indol-5-one is a unique chemical compound provided by Sigma-Aldrich . It has an empirical formula of C8H9NO and a molecular weight of 135.16 . This compound is part of a collection of unique chemicals provided to early discovery researchers .


Molecular Structure Analysis

The molecular structure of 1,4,6,7-Tetrahydro-5H-indol-5-one can be represented by the SMILES string O=C1CC2=C(CC1)NC=C2 . This indicates that the compound contains a cyclohexane ring fused with a pyrrole ring, forming a bicyclic structure .


Physical And Chemical Properties Analysis

1,4,6,7-Tetrahydro-5H-indol-5-one is a white to light yellow to light orange powder . It has a melting point of 188-190 °C .

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers and does not collect analytical data for this product . The buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

1,4,6,7-tetrahydroindol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c10-7-1-2-8-6(5-7)3-4-9-8/h3-4,9H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUHBSXKECYLHTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1=O)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90618496
Record name 1,4,6,7-Tetrahydro-5H-indol-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90618496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4,6,7-Tetrahydro-5H-indol-5-one

CAS RN

35419-02-4
Record name 1,4,6,7-Tetrahydro-5H-indol-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90618496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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